![molecular formula C6H8N2O2 B563058 Methyl Imidazol-1-yl-acetate-d3 CAS No. 1185134-32-0](/img/structure/B563058.png)
Methyl Imidazol-1-yl-acetate-d3
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Description
“Methyl Imidazol-1-yl-acetate-d3” is a stable isotope with a molecular weight of 143.16 and a molecular formula of C6H5D3N2O2 . It is used for research purposes . Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of six carbon atoms, five hydrogen atoms, three deuterium atoms (a stable isotope of hydrogen), two nitrogen atoms, and two oxygen atoms . The structure is based on the imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .Physical And Chemical Properties Analysis
“this compound” is a solid substance that is soluble in dichloromethane, ethyl acetate, and methanol . It should be stored at -20° C .Future Directions
Imidazole compounds have been the focus of recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . Therefore, the future directions for “Methyl Imidazol-1-yl-acetate-d3” and other imidazole compounds may include further exploration of their synthesis methods, chemical properties, and potential applications in various fields.
properties
IUPAC Name |
methyl 2-(2,4,5-trideuterioimidazol-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)4-8-3-2-7-5-8/h2-3,5H,4H2,1H3/i2D,3D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENQOXBTQWXPJA-UHQGOLLYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CN=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=N1)[2H])CC(=O)OC)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662104 |
Source
|
Record name | Methyl [(~2~H_3_)-1H-imidazol-1-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1185134-32-0 |
Source
|
Record name | Methyl [(~2~H_3_)-1H-imidazol-1-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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